molecular formula C12H15F3O B597431 3-Methyl-1-(4-(trifluoromethyl)phenyl)butan-1-ol CAS No. 1225790-22-6

3-Methyl-1-(4-(trifluoromethyl)phenyl)butan-1-ol

Cat. No. B597431
CAS RN: 1225790-22-6
M. Wt: 232.246
InChI Key: FPPABMDSAXPFQU-UHFFFAOYSA-N
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Description

“3-Methyl-1-(4-(trifluoromethyl)phenyl)butan-1-ol” is a chemical compound with the molecular formula C12H15F3O and a molecular weight of 232.24 . It is traditionally challenging to access and provides a chemically differentiated building block for organic synthesis and medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string CC(C)CC(C1=CC=C(C=C1)C(F)(F)F)O . This indicates that the compound contains a butanol backbone with a trifluoromethylphenyl group attached.

Scientific Research Applications

Organic Synthesis Building Block

3-Methyl-1-(4-(trifluoromethyl)phenyl)butan-1-ol: serves as a chemically differentiated building block in organic synthesis . Its structure is particularly valuable for the preparation of drug candidates that require hindered amine motifs. The compound’s unique steric and electronic properties make it suitable for creating complex molecules that are otherwise challenging to synthesize.

Medicinal Chemistry

In medicinal chemistry, this compound provides a foundation for developing new therapeutic agents . Its trifluoromethyl group is of interest due to its potential to enhance biological activity and increase metabolic stability in drug candidates, making it a significant component in the design of new medicines.

Agrochemical Applications

Pyrazoles, which can be synthesized from this compound, have applications in the agrochemical industry . They can be used to develop pesticides that are more effective and potentially less harmful to the environment, contributing to sustainable agriculture practices.

Anti-inflammatory Medications

The compound’s derivatives, particularly pyrazoles, show promise as anti-inflammatory medications . Their ability to modulate inflammatory responses can lead to new treatments for chronic inflammatory diseases.

Antitumor Drugs

Another application in the pharmaceutical industry is the development of antitumor drugs . The structural features of 3-Methyl-1-(4-(trifluoromethyl)phenyl)butan-1-ol and its derivatives may interact with specific biological targets to inhibit the growth of cancer cells.

Hindered Amine Motif Screening

This compound is part of a portfolio of over 80 sterically hindered secondary amines used for structurally distinct screening compounds . Screening these compounds can lead to the discovery of new drug candidates with unique properties.

Innovative Hydroamination Methods

Recent publications have highlighted the use of 3-Methyl-1-(4-(trifluoromethyl)phenyl)butan-1-ol in innovative hydroamination methods . These methods are crucial for introducing nitrogen-containing groups into organic molecules, which is a fundamental step in synthesizing many pharmaceuticals.

Fluorinated Fused-Ring Pyrazoles

The synthesis of fluorinated fused-ring pyrazoles from this compound may yield medicinally useful properties . The incorporation of fluorine atoms into pharmaceutical compounds is a common strategy to improve their pharmacokinetic and pharmacodynamic profiles.

Safety and Hazards

The compound is classified as an Eye Irritant 2, Skin Irritant 2, Skin Sensitizer 1, and STOT SE 3. It can cause respiratory system irritation. Precautionary measures include avoiding contact with skin and eyes, and providing appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

3-methyl-1-[4-(trifluoromethyl)phenyl]butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3O/c1-8(2)7-11(16)9-3-5-10(6-4-9)12(13,14)15/h3-6,8,11,16H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPPABMDSAXPFQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1=CC=C(C=C1)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70676812
Record name 3-Methyl-1-[4-(trifluoromethyl)phenyl]butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-(4-(trifluoromethyl)phenyl)butan-1-ol

CAS RN

1225790-22-6
Record name 3-Methyl-1-[4-(trifluoromethyl)phenyl]butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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